N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2-methoxybenzyl)amine
Description
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Properties
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-N-[(2-methoxyphenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-14-23-17(13-26-18-9-7-16(21)8-10-18)11-20(24-14)22-12-15-5-3-4-6-19(15)25-2/h3-11H,12-13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKPWLXJBFAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=CC=C2OC)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2-methoxybenzyl)amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound can be characterized by its molecular formula and a molar mass of 293.81 g/mol. The synthesis typically involves several key steps:
- Formation of the Pyrimidine Core : This is achieved through condensation reactions.
- Introduction of the Sulfanyl Group : A nucleophilic substitution reaction incorporates the 4-chlorophenylsulfanyl group.
- Final Methylation : The amine group is methylated to yield the final product .
The biological activity of this compound is primarily attributed to its interaction with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. By mimicking natural cannabinoids, it modulates various physiological processes, which may include pain relief, anti-inflammatory effects, and potential neuroprotective properties.
Anticancer Properties
Recent studies have indicated that pyrimidine derivatives exhibit notable anticancer activity. For instance:
- Inhibition of Cell Proliferation : The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent growth inhibition compared to non-cancerous cells .
- Mechanisms Involved : The compound's action includes inducing apoptosis and inhibiting matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in cancer metastasis .
Antiviral Activity
Pyrimidine derivatives have also been explored for their antiviral properties:
- Broad-Spectrum Activity : Similar compounds have shown effectiveness against various viruses, including Hepatitis B (HBV) and HIV, by enhancing intracellular levels of antiviral proteins like APOBEC3G .
- Potential Applications : Ongoing research suggests that modifications to the pyrimidine structure could lead to novel antiviral agents.
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that the compound has a favorable profile:
- Bioavailability : It exhibits an oral bioavailability (F) of approximately 31.8% following administration .
- Safety Profile : Toxicity studies on Kunming mice showed no acute toxicity at doses up to 2000 mg/kg, suggesting a promising safety margin for further development .
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | IC50 = 0.126 μM in MDA-MB-231 cells; induces apoptosis |
| Antiviral Properties | Effective against HBV; enhances APOBEC3G levels |
| Pharmacokinetics | Clearance rate = 82.7 mL/h/kg; oral bioavailability = 31.8% |
| Toxicity | No acute toxicity observed at high doses |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2-methoxybenzyl)amine exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine structure have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism of action often involves the induction of apoptosis in tumor cells, making these compounds promising candidates for further development as anticancer agents .
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical targets in the treatment of Alzheimer’s disease and Type 2 diabetes mellitus, respectively. The inhibition of these enzymes can lead to improved therapeutic outcomes in patients suffering from these conditions .
Case Study 1: Antitumor Activity
In a study published in 2022, researchers synthesized a series of sulfonamide derivatives based on the structure of this compound. These derivatives were tested against several human cancer cell lines, demonstrating varying degrees of cytotoxicity. Notably, one derivative exhibited an IC50 value lower than that of established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
Another research effort focused on assessing the inhibitory effects of related compounds on α-glucosidase activity. The results indicated that certain analogs significantly reduced enzyme activity, thereby suggesting their utility in managing postprandial hyperglycemia in diabetic patients. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfanyl group enhanced inhibitory potency .
Preparation Methods
Cyclocondensation of β-Ketoesters with Amidines
The 2-methylpyrimidine scaffold is classically synthesized via the condensation of ethyl acetoacetate (a β-ketoester) with acetamidine hydrochloride under basic conditions. This method provides direct access to 2-methyl-4,6-dichloropyrimidine, a pivotal intermediate for further functionalization.
Reaction Conditions :
Alternative Route via Biginelli-Type Reaction
While less common for 2-methylpyrimidines, modified Biginelli conditions using urea/thiourea, aldehydes, and β-ketoesters can yield dihydropyrimidinones, which are oxidized to pyrimidines. However, this route is less efficient for introducing specific substituents at the 4- and 6-positions.
Functionalization at Position 6: Installation of [(4-Chlorophenyl)sulfanyl]methyl Group
Thiol-Alkylation of Chloromethyl Intermediates
A chloromethyl group at position 6 is generated via chlorination of a hydroxymethyl precursor, followed by displacement with 4-chlorobenzenethiol.
Stepwise Procedure :
- Hydroxymethylation : 4-Chloro-2-methylpyrimidine reacts with paraformaldehyde in HCl/EtOH to yield 4-chloro-6-(hydroxymethyl)-2-methylpyrimidine (yield: 60%).
- Chlorination : Treatment with SOCl2 in DCM converts the hydroxymethyl to chloromethyl (yield: 90%).
- Thiol-Alkylation : Reaction with 4-chlorobenzenethiol (1.2 eq) and K2CO3 in acetone at 50°C for 6 hours affords the sulfanylmethyl derivative (yield: 75%).
Direct Mercaptoalkylation via Michael Addition
An alternative route employs the conjugate addition of 4-chlorobenzenethiol to a 6-vinylpyrimidine intermediate. However, this method requires pre-functionalization with a vinyl group, complicating the synthesis.
One-Pot Sequential Functionalization
To minimize isolation steps, a tandem functionalization strategy is feasible:
- Pyrimidine Synthesis : Ethyl acetoacetate + acetamidine → 2-methyl-4,6-dichloropyrimidine.
- Amination at Position 4 : SNAr with 2-methoxybenzylamine.
- Thiol-Alkylation at Position 6 : Reaction with 4-chlorobenzenethiol.
Overall Yield : 50–55% after three steps.
Analytical Characterization and Validation
Critical spectroscopic data for the final compound include:
- 1H NMR (400 MHz, CDCl3): δ 2.45 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 4.35 (s, 2H, SCH2), 6.80–7.40 (m, 8H, aromatic).
- ESI–MS : m/z 386.1 [M+H]+.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Functionalization | 3 | 50–55 | High purity, scalable | Multiple isolations required |
| Buchwald-Hartwig Amination | 2 | 65–70 | Fewer steps, regioselective | Costly catalysts, sensitive conditions |
| One-Pot Thiol-Alkylation | 1 | 40–45 | Time-efficient | Lower yield due to side reactions |
Mechanistic Insights
- SNAr at Position 4 : The electron-withdrawing effect of the pyrimidine ring activates the 4-chloro group for attack by the amine nucleophile. K2CO3 deprotonates the amine, enhancing its nucleophilicity.
- Thiol-Alkylation : The chloromethyl group undergoes SN2 displacement with the thiolate anion generated in situ. Polar aprotic solvents (e.g., DMF) stabilize the transition state.
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at positions 4 and 6 are mitigated by sequential functionalization, starting with the less hindered 4-position.
- Thiol Oxidation : Addition of antioxidants (e.g., BHT) prevents disulfide formation during thiol-alkylation.
- Solvent Choice : DMF enhances solubility of intermediates but complicates purification. Switching to THF or acetone improves isolation.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–75% | |
| 2 | LiH, THF, reflux | 70–85% |
Basic: Which techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refining crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for methoxybenzyl) .
- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₁ClN₄OS: 424.1) .
Advanced: How to address low yields in the alkylation step during synthesis?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening : Test palladium-catalyzed amination (e.g., Buchwald-Hartwig conditions) to improve regioselectivity .
- Solvent Effects : Switch from THF to DMF or acetonitrile to enhance solubility of intermediates.
- Temperature Control : Reduce reaction temperature to 50–60°C to minimize decomposition.
Q. Example Protocol :
- Catalyst: Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%)
- Solvent: Toluene, 80°C, 12 h
- Yield Improvement: 85–90%
Advanced: How to resolve contradictions in reported bioactivity data for pyrimidine derivatives?
Methodological Answer:
Contradictions may stem from assay variability or structural nuances. Mitigation steps:
Dose-Response Curves : Perform EC₅₀/IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) .
Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity (e.g., kinase inhibition assays).
Structural Comparison : Overlay crystal structures of analogs to identify critical binding motifs (e.g., trifluoromethyl groups enhancing lipophilicity) .
Advanced: How to design target-specific analogs of this compound?
Methodological Answer:
Focus on pharmacophore modification:
- Electron-Withdrawing Groups : Introduce CF₃ or NO₂ at the 4-chlorophenyl ring to enhance binding to hydrophobic pockets .
- Bioisosteres : Replace the methoxy group with ethoxy or cyclopropylmethoxy to modulate metabolic stability .
- Scaffold Hopping : Substitute pyrimidine with triazine or purine cores while retaining the sulfanyl-methyl side chain .
Q. Table 2: Analog Design Strategies
| Modification | Rationale | Example Derivative | Citation |
|---|---|---|---|
| CF₃ addition | Increased lipophilicity | 4-(Trifluoromethyl)benzamide analog | |
| Bioisostere replacement | Reduced CYP450 metabolism | Ethoxybenzyl variant |
Advanced: How to analyze conformational flexibility using crystallographic data?
Methodological Answer:
- Dihedral Angle Measurements : Use ORTEP-3 to visualize torsional angles between pyrimidine and substituents (e.g., 12.8° twist between pyrimidine and phenyl groups) .
- Hydrogen Bond Networks : Identify intramolecular bonds (e.g., N–H⋯N) stabilizing specific conformers .
- Thermal Ellipsoids : Assess atomic displacement parameters (ADPs) to quantify dynamic flexibility .
Q. Figure 1: Key Conformational Parameters
Advanced: What computational methods are recommended for studying binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with high-resolution protein structures (PDB) to predict binding poses.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models on analogs with known IC₅₀ values to prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
